Stevensine

Vue d'ensemble

Description

Comparative Adsorption of Tetracyclines on Stevensite

Stevensite has been identified as a highly effective adsorbent for tetracycline antibiotics, outperforming biochars in batch adsorption experiments. The adsorption capacity of stevensite was found to be around 100% at low tetracycline concentrations, with desorption values below 10%. Spectroscopic analyses, including IR and XRD, suggested that cation exchange is the primary adsorption mechanism, facilitated by the displacement of Ca and Mg ions from the stevensite structure. This mechanism is supported by the presence of amide and amine groups in the adsorption process. A continuous system using stevensite successfully purified water contaminated with tetracyclines, indicating its potential for wastewater treatment applications .

Adsorption of Metal Ions onto Moroccan Stevensite

Moroccan stevensite, also known as rhassoul, has been characterized for its adsorption properties regarding heavy metals. With a surface area of 134 m²/g and a cation exchange capacity of 76.5 meq/100 g, stevensite's chemical formula is detailed as Si3.78Al0.22Mg2.92Fe0.09Na0.08K0.08O10(OH)2.4H2O. Kinetic studies using pseudo-first-order and pseudo-second-order models revealed the adsorption rates for various metal ions, with the sequence being Mn(II) > Pb(II) > Zn(II) > Cu(II) > Cd(II). Isotherm models, including Dubinin-Radushkevich, Langmuir, and Redlich-Peterson, were used to describe the adsorption behavior, with the Redlich-Peterson model fitting the equilibrium data well. The adsorption process is predominantly ion-exchange, as indicated by the mean energy of adsorption values .

Stevens Rearrangement in Alkaloid Synthesis

The Stevens rearrangement has been utilized in the synthesis of various alkaloids, demonstrating its versatility in organic synthesis. For instance, the rearrangement of nitrile-stabilized ammonium ylides has been employed to construct α-branched amines, leading to the synthesis of alkaloids such as (±)-laudanosine and (±)-xylopinine with high yields. This method showcases the potential of Stevens rearrangement in the efficient production of complex organic compounds .

Asymmetric Stevens Rearrangement

The asymmetric [2,3] Stevens rearrangement has been explored using N-cinnamyl L-alanine amide-derived ammonium ylides. This process, which involves a double axially chiral intermediate, results in the formation of α-substituted alanine derivatives with high enantio- and diastereoselectivities. Such findings highlight the potential of Stevens rearrangement in the field of asymmetric synthesis, providing a pathway to chiral molecules .

Catalyzed Stevens Rearrangement

Nickel complexes have been shown to catalyze the Stevens rearrangement of triarylphosphorusylids, leading to the formation of diarylbenzylphosphines. This catalytic process has been further investigated through the direct formation of dimesityl (mesitylmethyl) phosphine, marking the first recorded direct Stevens rearrangement of a phosphorusylid. The reaction with nickeltetracarbonyl forms complexes that have been structurally characterized, providing insights into the bonding and hybridization of the ylid to the nickel .

Biosynthetic Studies of this compound

This compound, a C11N5 sponge alkaloid, has been the subject of biosynthetic studies using a cell culture from the sponge Teichaxinella morchella. Histidine and ornithineproline were identified as the amino acid precursors for this compound, shedding light on the biosynthetic pathways of marine sponge alkaloids .

Synthesis of this compound

The synthesis of the marine sponge alkaloid this compound has been achieved through a regioselective protodebromination/transbromination event, starting from the related C11N5 alkaloid hymenin. This key transformation demonstrates the applicability of such processes to the synthesis of marine alkaloids and provides a method for the construction of this compound .

Synthesis of Dopamine D1 Antagonist Analogues

The diastereoselective Stevens rearrangement has been employed in the synthesis of new SCH 23390 analogues, which are dopamine D1 antagonists. This synthesis approach has yielded a variety of 1,2-disubstituted 1H-3-benzazepines, showcasing the utility of the Stevens rearrangement in the development of pharmacologically relevant compounds .

Authigenic Trioctahedral Smectites in Alkaline Lakes

Stevensite, a trioctahedral smectite, has been identified as a neoformed mineral in the salts and brines of Lake Yoa. Its coprecipitation with aragonite controls the chemical evolution of alkaline brines, influencing pH, alkalinity, and concentrations of Ca, Mg, and silica. This process is crucial in the formation of soda alkaline lakes, demonstrating the environmental significance of stevensite .

Formal Synthesis of Cephalotaxine

The formal synthesis of cephalotaxine, an alkaloid with antitumor activity, has been accomplished using the [2,3]-Stevens rearrangement-acid lactonization sequence. This key transformation, starting from readily available precursors, highlights the efficiency of the Stevens rearrangement in complex molecule synthesis .

Applications De Recherche Scientifique

Potentiel anticancéreux

Stevensine présente une activité cytotoxique prometteuse contre les cellules cancéreuses. Les chercheurs ont exploré son impact sur divers types de cancers, notamment le cancer du sein, du poumon et du côlon. Des études mécanistiques suggèrent que la this compound interfère avec la division cellulaire et induit l'apoptose, ce qui en fait un candidat potentiel pour de nouvelles thérapies anticancéreuses .

Activité antimicrobienne

This compound présente des propriétés antimicrobiennes, inhibant la croissance des bactéries, des champignons et même de certaines souches résistantes aux médicaments. Sa structure chimique unique contribue à son efficacité. Les scientifiques étudient son potentiel comme alternative aux antibiotiques conventionnels .

Effets neuroprotecteurs

Des études ont mis en évidence la capacité de la this compound à protéger les neurones du stress oxydatif et des processus neurodégénératifs. Elle module la libération des neurotransmetteurs et peut avoir des implications pour des pathologies telles que la maladie d'Alzheimer et la maladie de Parkinson .

Propriétés anti-inflammatoires

This compound présente des effets anti-inflammatoires en supprimant les cytokines pro-inflammatoires. Les chercheurs explorent son potentiel dans la prise en charge des maladies inflammatoires chroniques, telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .

Synthèse de produits naturels marins

La compréhension de la biosynthèse de la this compound a conduit à des informations sur le métabolisme des éponges marines. Les chercheurs ont étudié sa production dans des cultures cellulaires de l'éponge marine Teichaxinella morchella, ce qui a permis de mettre en lumière les voies biosynthétiques impliquées .

Écologie chimique et biodiversité marine

La présence de this compound dans diverses éponges marines, notamment Pseudaxinyssa cantharella et Axinella corrugata, contribue à notre compréhension de l'écologie chimique et de la biodiversité dans les écosystèmes marins. Elle sert de marqueur chimique pour des espèces d'éponges spécifiques et leurs rôles écologiques .

Mécanisme D'action

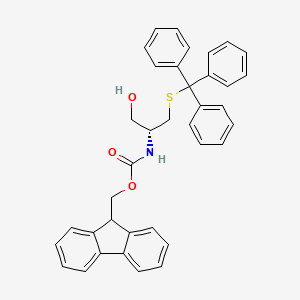

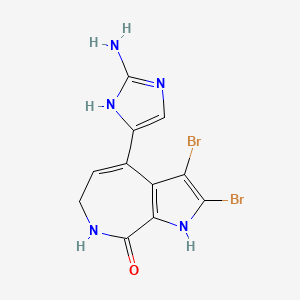

Stevensine is a bromopyrrole alkaloid originally isolated from marine sponges, specifically the species Pseudaxinyssa cantharella and Axinella corrugata . This compound has been shown to have various bioactive properties, making it a subject of interest in the field of medicinal applications .

Target of Action

It is known that this compound and other similar compounds have been shown to function as anything from antitumor to antibacterial agents when tested for medicinal applications .

Mode of Action

It is known that this compound, as well as other secondary metabolite bromopyrroles from sponges, have been shown to function as anti-feeding agents against predatory fish such as bluehead wrasse . This suggests that this compound may interact with its targets to deter predation, thereby contributing to the survival of the marine sponges it is found in .

Biochemical Pathways

The biosynthetic origin of this compound has been explored, with histidine identified as a precursor involved in this compound biosynthesis . .

Result of Action

In vitro tests have shown that this compound functions as an antimicrobial agent . . This suggests that this compound may have selective antimicrobial activity.

Action Environment

This compound is present in marine sponges in concentrations of approximately 19 mg/mL . It has been shown to deter feeding in a laboratory setting in concentrations as low as 2.25 mg/mL, while deterring in the field requires as much as 12 mg/mL . This indicates that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the concentration of this compound in the environment .

Propriétés

IUPAC Name |

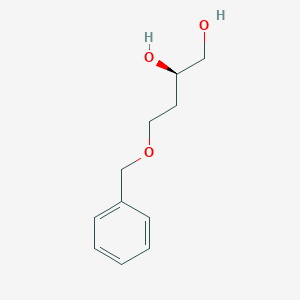

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h1,3,18H,2H2,(H,15,19)(H3,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIBKSGUBSYKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=C(C(=O)N1)NC(=C2Br)Br)C3=CN=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451503 | |

| Record name | stevensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99102-22-4 | |

| Record name | Odiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99102-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stevensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099102224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | stevensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEVENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44PB7HEQ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)